

# (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid IR spectrum

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## Compound of Interest

Compound Name: (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

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## An In-depth Technical Guide to the Infrared Spectrum of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a thorough understanding of analytical techniques for compound characterization is paramount. Infrared (IR) spectroscopy is a fundamental method for identifying functional groups within a molecule. This guide provides a detailed analysis of the IR spectrum of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**, a chiral building block of significant interest in organic synthesis.

## Molecular Structure and Functional Groups

**(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** incorporates two key functional groups that give rise to a distinct and interpretable IR spectrum: a carboxylic acid and a five-membered cyclic ester, known as a  $\gamma$ -lactone. The vibrational modes of these groups, and the molecule as a whole, provide a unique spectroscopic fingerprint.

## Quantitative IR Spectral Data

The infrared spectrum of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** is characterized by several key absorption bands. The data presented below is a summary of the expected characteristic absorptions based on established spectroscopic principles for its constituent

functional groups. The IR spectra of enantiomers are identical, thus data for the corresponding (R)-enantiomer is equally applicable.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode Assignment	Functional Group
3300 - 2500	Broad, Strong	O-H stretch	Carboxylic Acid
~1775	Strong	C=O stretch	γ-Lactone
~1710	Strong	C=O stretch (H-bonded dimer)	Carboxylic Acid
1320 - 1210	Medium	C-O stretch	Carboxylic Acid
1440 - 1395	Medium	O-H bend	Carboxylic Acid
950 - 910	Broad, Medium	O-H bend (out-of-plane)	Carboxylic Acid

## Interpretation of the Spectrum

The IR spectrum of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** is dominated by the absorptions of the carboxylic acid and lactone moieties.

- **O-H Stretching:** A very broad and intense absorption is observed in the region of 3300-2500 cm<sup>-1</sup>[1][2][3][4]. This is a hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most easily recognizable features in the spectrum.
- **C=O Stretching:** Two distinct carbonyl stretching absorptions are expected. The γ-lactone, being a five-membered ring, exhibits a C=O stretching frequency that is higher than that of an acyclic ester, typically around 1775 cm<sup>-1</sup>. The carboxylic acid carbonyl, due to hydrogen bonding, will show a strong absorption at a lower wavenumber, generally around 1710 cm<sup>-1</sup>[1][2][3].
- **C-O Stretching and O-H Bending:** The spectrum will also feature C-O stretching bands for both the carboxylic acid and the lactone, as well as in-plane and out-of-plane O-H bending vibrations for the carboxylic acid group[4].

## Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the methodology for obtaining a high-quality Attenuated Total Reflectance (ATR) FT-IR spectrum of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**, which is a solid at room temperature.

Objective: To obtain the infrared spectrum of solid **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** for functional group identification.

Materials and Equipment:

- **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** sample
- Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Spatula
- Isopropanol or ethanol for cleaning
- Lint-free wipes

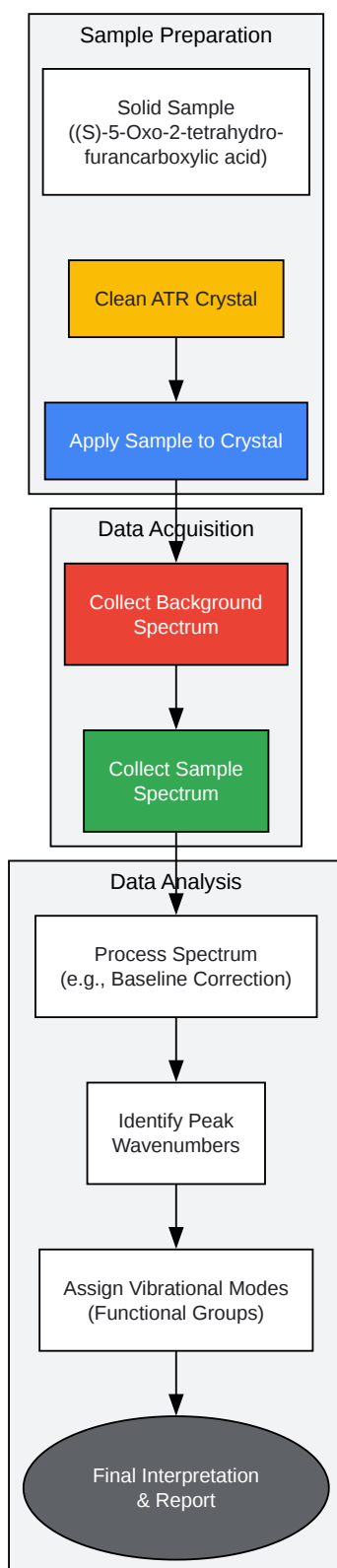
Procedure:

- Instrument Preparation:
  - Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
  - Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol to remove any residues from previous measurements. Allow the solvent to fully evaporate.
- Background Spectrum Acquisition:
  - With the clean, empty ATR crystal in place, acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO<sub>2</sub>, H<sub>2</sub>O) and the ATR crystal itself, which will be subtracted from the sample spectrum.

- Sample Application:
  - Place a small amount (typically a few milligrams) of the solid **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** onto the center of the ATR crystal using a clean spatula.
  - Lower the ATR press and apply consistent pressure to ensure good contact between the solid sample and the crystal surface.
- Sample Spectrum Acquisition:
  - Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Analysis:
  - Process the acquired spectrum as needed (e.g., baseline correction).
  - Label the significant peaks with their corresponding wavenumbers.
  - Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in the molecule.
- Cleaning:
  - Retract the ATR press and carefully remove the solid sample from the crystal using a spatula.
  - Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent to ensure it is ready for the next measurement.

## Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the infrared spectral analysis of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**.



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Workflow for IR Spectral Analysis.

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